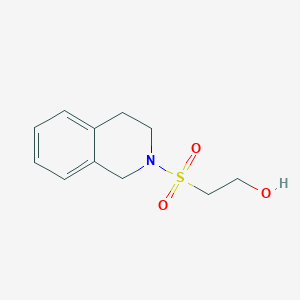![molecular formula C15H22N2O B7581764 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B7581764.png)
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological and pathological processes. PACAP-27 is derived from the precursor protein, preproPACAP, which is expressed in the central and peripheral nervous systems. The purpose of
Mechanism of Action
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide exerts its effects by binding to three G protein-coupled receptors, PAC1, VPAC1, and VPAC2. The binding of 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide to these receptors activates various intracellular signaling pathways, including adenylate cyclase, phospholipase C, and mitogen-activated protein kinase, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects, including the regulation of neurotransmitter release, neuronal survival, synaptic plasticity, immune function, and energy metabolism. 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has also been shown to have anti-inflammatory, anti-apoptotic, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide in lab experiments include its high potency, specificity, and stability. 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide can also be easily synthesized using SPPS or recombinant DNA technology. However, the limitations of using 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide in lab experiments include its high cost, limited availability, and potential for off-target effects.
Future Directions
Future research on 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide should focus on the development of novel therapeutic strategies for various diseases, including neurodegenerative diseases, metabolic disorders, and immune disorders. The development of new 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide analogs with improved pharmacological properties and reduced off-target effects should also be explored. Furthermore, the role of 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide in the regulation of various physiological and pathological processes, including pain modulation, stress response, and neurodevelopment, should be further investigated.
Synthesis Methods
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. Recombinant DNA technology involves the expression of preproPACAP in a host organism, followed by purification and enzymatic cleavage to generate 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide.
Scientific Research Applications
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has been extensively studied for its role in various physiological and pathological processes, including neuroprotection, neurodevelopment, pain modulation, stress response, and metabolic regulation. 2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide has also been investigated for its therapeutic potential in various diseases, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and diabetes.
properties
IUPAC Name |
2-(aminomethyl)-N-[(1S)-1-phenylethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(12-6-3-2-4-7-12)17-15(18)14-9-5-8-13(14)10-16/h2-4,6-7,11,13-14H,5,8-10,16H2,1H3,(H,17,18)/t11-,13?,14?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVMIHUDYOMBDN-XGNXJENSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C2CCCC2CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)


![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)
![N-[(2-hydroxycyclopentyl)methyl]oxolane-3-carboxamide](/img/structure/B7581729.png)
![2-[[(3-Methylquinoxalin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7581749.png)
![1-[[(2,5-Dimethylpyrazol-3-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7581751.png)
![N-[2-(aminomethyl)cyclohexyl]pyrazin-2-amine](/img/structure/B7581755.png)
![N-[2-(aminomethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7581760.png)
![4-[(3-Hydroxy-2-methylpropyl)sulfanylmethyl]-3-nitrobenzamide](/img/structure/B7581762.png)
![N-[2-(aminomethyl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B7581766.png)
![9-[(2-Methyl-1,3-thiazol-4-yl)methyl]purin-6-amine](/img/structure/B7581780.png)

